Pevonedistat

Catalog No.
S549055
CAS No.
905579-51-3
M.F
C21H25N5O4S
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pevonedistat

CAS Number

905579-51-3

Product Name

Pevonedistat

IUPAC Name

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1

InChI Key

MPUQHZXIXSTTDU-QXGSTGNESA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulfamate, ((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulphamate, 4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl methyl sulfamidate, MLN-4924, MLN4924, pevonedistat

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N

The exact mass of the compound Pevonedistat is 443.16273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. It belongs to the ontological category of indanes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Pevonedistat, widely known as MLN4924 (CAS: 905579-51-3), is a highly selective, first-in-class adenosine 5'-monophosphate (AMP) mimetic that covalently targets the NEDD8-activating enzyme (NAE). By blocking the neddylation pathway, it prevents the activation of cullin-RING ubiquitin E3 ligases (CRLs), leading to the targeted accumulation of CRL substrates such as CDT1, p27, and NRF2, which subsequently triggers S-phase DNA rereplication and apoptosis in malignant cells [1]. For procurement and assay standardization, Pevonedistat serves as the definitive reference material for investigating the ubiquitin-proteasome system (UPS) upstream of the proteasome. Its well-characterized pharmacodynamics, established formulation protocols, and highly specific mechanism of action make it a foundational tool compound for oncology research, assay validation, and drug development .

Substituting Pevonedistat with downstream proteasome inhibitors (e.g., Bortezomib) or ultra-potent next-generation NAE inhibitors (e.g., TAS4464) introduces severe experimental and toxicological liabilities. While Bortezomib broadly halts all proteasomal degradation, leading to high off-target toxicity in normal cells, Pevonedistat selectively targets CRL-mediated degradation, offering a significantly wider therapeutic window in specific in vitro models [1]. Conversely, while newer NAE inhibitors like TAS4464 exhibit sub-nanomolar potency, they carry severe hepatotoxicity risks that have historically halted clinical progression [2]. For laboratories and industrial buyers, Pevonedistat remains a highly reliable choice that combines >300-fold target selectivity, a predictable in vivo safety profile, and standardized cyclodextrin-based formulation protocols, ensuring reproducible, long-term preclinical studies.

Enzymatic Selectivity: NAE vs. UAE and SAE

Pevonedistat demonstrates profound selectivity for NAE over closely related E1 activating enzymes. In purified enzyme assays, Pevonedistat inhibits NAE with an IC50 of 4.7 nM, while exhibiting IC50 values of 1.5 μM for ubiquitin-activating enzyme (UAE) and 8.2 μM for SUMO-activating enzyme (SAE) . This represents a >319-fold and >1744-fold selectivity window, respectively.

Evidence DimensionEnzymatic IC50
Target Compound DataPevonedistat: 4.7 nM (NAE)
Comparator Or BaselineUAE: 1.5 μM; SAE: 8.2 μM
Quantified Difference>319-fold selectivity for NAE over UAE
ConditionsPurified E1 enzyme assays monitoring E2-UBL thioester reaction products

This extreme selectivity ensures that buyers can cleanly isolate neddylation pathways without confounding cross-reactivity in global ubiquitination or SUMOylation assays.

Normal Cell Toxicity: Pevonedistat vs. Bortezomib

Unlike broad-spectrum proteasome inhibitors, Pevonedistat spares normal cellular architectures. In TERT-immortalized normal human astrocytes (NHA-hTERT), Pevonedistat maintains an IC50 > 100 μM, whereas the downstream proteasome inhibitor Bortezomib exhibits severe toxicity with an IC50 of 5.81 nM [1].

Evidence DimensionCytotoxicity (IC50) in normal cells
Target Compound DataPevonedistat: > 100 μM
Comparator Or BaselineBortezomib: 5.81 nM
Quantified Difference>17,000-fold lower toxicity in normal astrocytes
ConditionsNHA-hTERT cell viability assay (72 hours)

Procuring Pevonedistat allows researchers to target protein degradation pathways with a significantly wider therapeutic window, avoiding the ubiquitous cell death artifacts caused by Bortezomib.

In Vivo Reliability: Pevonedistat vs. Next-Generation TAS4464

While next-generation NAE inhibitors like TAS4464 offer higher raw potency (IC50 ~0.955 nM), they suffer from severe in vivo liabilities. TAS4464 clinical trials were halted prior to Phase II due to serious liver function changes [1]. In contrast, Pevonedistat is well-tolerated in murine xenograft models at doses of 30-60 mg/kg with predictable pharmacodynamics and no acute hepatotoxic trial halts.

Evidence DimensionIn vivo safety and model viability
Target Compound DataPevonedistat: Established safety profile, well-tolerated at 60 mg/kg
Comparator Or BaselineTAS4464: Clinical development halted due to serious liver toxicity
Quantified DifferenceAbsence of severe hepatotoxic model failure
ConditionsIn vivo systemic administration and clinical trial safety data

For long-term in vivo studies, procuring the validated benchmark (Pevonedistat) prevents catastrophic model failure and wasted resources associated with the hepatotoxicity of ultra-potent analogs.

Formulation Compatibility: Preventing Saline-Induced Precipitation

Pevonedistat experiences known stability and precipitation problems when diluted directly in standard saline. To ensure reliable systemic delivery, it must be formulated in a specialized vehicle. The validated formulation consists of 10 mg/mL Pevonedistat in 50 mM citrate buffer with 100 mg/mL sulfobutylether β-cyclodextrin (Captisol) at pH 3.3 [1].

Evidence DimensionSolution stability
Target Compound DataCitrate/Cyclodextrin formulation: Stable, clear solution
Comparator Or BaselineStandard saline dilution: Precipitation and stability failure
Quantified DifferenceMaintained solubility at 10 mg/mL vs. precipitation
ConditionsPreparation of intravenous/subcutaneous drug product (MLN4924-IDP)

Understanding these strict formulation requirements is critical for buyers to ensure processability and avoid dosing artifacts caused by compound precipitation in aqueous media.

Benchmark Control in E1 Enzyme Screening Assays

Due to its >300-fold selectivity for NAE over UAE and SAE, Pevonedistat is the standard positive control for TR-FRET and ATP-PPi exchange assays designed to screen novel neddylation or ubiquitination inhibitors . It provides a clean, reproducible baseline for NAE inhibition without confounding global ubiquitin pathway suppression.

In Vivo Oncology Xenograft Models

Pevonedistat is the established choice for in vivo oncology studies requiring CRL pathway inhibition. Unlike next-generation analogs (e.g., TAS4464) that carry severe hepatotoxicity risks, Pevonedistat offers a predictable safety profile when properly formulated in sulfobutylether β-cyclodextrin and citrate buffer, ensuring reliable tumor regression data without premature model failure[1].

Mechanistic Deconvolution of Protein Degradation

When researchers need to distinguish between specific cullin-RING ligase (CRL) activity and general proteasome function, Pevonedistat is selected over Bortezomib. Its ability to spare normal cellular viability while selectively halting CRL-mediated degradation makes it highly suited for identifying specific CRL substrates (like CDT1 and p27) without the broad toxicity artifacts of downstream proteasome blockade.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

443.16272547 Da

Monoisotopic Mass

443.16272547 Da

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S3AZD8D215

Drug Indication

Treatment of acute myeloid leukaemia, Treatment of myelodysplastic syndromes

Pharmacology

Pevonedistat is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity. Pevonedistat binds to and inhibits NAE, which may result in the inhibition of tumor cell proliferation and survival. NAE activates Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8), an ubiquitin-like (UBL) protein that modifies cellular targets in a pathway that is parallel to but distinct from the ubiquitin-proteasome pathway (UPP). Functioning in diverse regulatory activities, proteins conjugated to UBLs like Nedd8 typically are not targeted for proteasomal degradation.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Ubiquitin system
NAE1 [HSA:8883] [KO:K04532]

Other CAS

905579-51-3

Wikipedia

Pevonedistat

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1. Brownell, James E.; Sintchak, Michael D.; Gavin, James M.; Liao, Hua; Bruzzese, Frank J.; Bump, Nancy J.; Soucy, Teresa A.; Milhollen, Michael A.; Yang, Xiaofeng; Burkhardt, Anne L.; Ma, Jingya; Loke, Huay-Keng; Lingaraj, Trupti; Wu, Dongyun; Hamman, Kristin B.; Spelman, James J.; Cullis, Courtney A.; Langston, Steven P.; Vyskocil, Stepan; Sells, Todd B.; Mallender, William D.; Visiers, Irache; Li, Ping; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Dick, Lawrence R. Substrate-assisted inhibition of ubiquitin-like protein-activating enzymes: the NEDD8 E1 inhibitor MLN4924 forms a NEDD8-AMP mimetic in situ. Molecular Cell (2010), 37(1), 102-111.
2. Soucy, Teresa A.; Smith, Peter G.; Milhollen, Michael A.; Berger, Allison J.; Gavin, James M.; Adhikari, Sharmila; Brownell, James E.; Burke, Kristine E.; Cardin, David P.; Critchley, Stephen; Cullis, Courtney A.; Doucette, Amanda; Garnsey, James J.; Gaulin, Jeffrey L.; Gershman, Rachel E.; Lublinsky, Anna R.; McDonald, Alice; Mizutani, Hirotake; Narayanan, Usha; Olhava, Edward J.; Peluso, Stephane; Rezaei, Mansoureh; Sintchak, Michael D.; Talreja, Tina; Thomas, Michael P.; Traore, Tary; Vyskocil, Stepan; Weatherhead, Gabriel S.; Yu, Jie; Zhang, Julie; Dick, Lawrence R.; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Langston, Steven P. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature (London, United Kingdom) (2009), 458(7239), 732-736.
3. Langston, Steven P.; Olhava, Edward J.; Vyskocil, Stepan. Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes. PCT Int. Appl. (2007), 174 pp. CODEN: PIXXD2 WO 2007092213
4. Critchley, Stephen; Gant, Thomas G.; Langston, Steven P.; Olhava, Edward J.; Peluso, Stephane. Preparation of nucleoside derivatives as inhibitors of E1 activating enzymes. PCT Int. Appl. (2006), 214pp. CODEN: PIXXD2 WO 2006084281 .

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